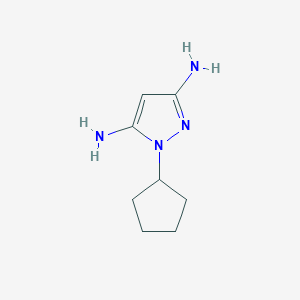

1-cyclopentyl-1H-pyrazole-3,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopentyl-1H-pyrazole-3,5-diamine is a chemical compound with the molecular formula C8H14N4 . It has an average mass of 166.224 Da and a monoisotopic mass of 166.121841 Da .

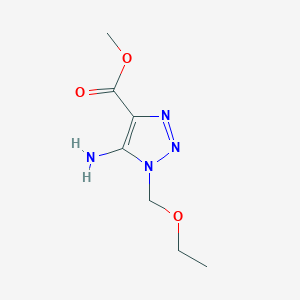

Molecular Structure Analysis

The molecular structure of 1-cyclopentyl-1H-pyrazole-3,5-diamine consists of a five-membered cyclopentyl group attached to a pyrazole ring at one position. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms .Applications De Recherche Scientifique

Chemical Synthesis and Drug Metabolism

One significant application of pyrazole derivatives is in the field of drug metabolism, where they serve as inhibitors to study cytochrome P450 isoforms in human liver microsomes. These inhibitors help decipher the contribution of various CYP isoforms to drug metabolism, which is crucial for predicting drug-drug interactions (DDIs). This application highlights the importance of pyrazole derivatives in understanding and optimizing drug metabolism and safety profiles (Khojasteh et al., 2011).

Biological Activity and Therapeutic Potential

Pyrazole derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their activities include anti-cancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. These derivatives are utilized in synthesizing new chemical entities that could potentially serve as therapeutic agents for various diseases. Specifically, pyrazoline, a closely related derivative, has been studied for its anticancer properties, highlighting its potential as a scaffold for developing new anticancer agents (Ray et al., 2022).

Neurodegenerative Disease Research

Pyrazoline-containing compounds have been identified as promising targets for therapeutic intervention in neurodegenerative disorders. Their ability to inhibit monoamine oxidase (MAO) is particularly noteworthy, as this enzyme plays a significant role in the pathophysiology of diseases like Alzheimer's and Parkinson's. Pyrazolines' neuroprotective properties, including their inhibitory action on acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, underscore their potential in managing neurodegenerative diseases (Ahsan et al., 2022).

Propriétés

IUPAC Name |

1-cyclopentylpyrazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-7-5-8(10)12(11-7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMISJZAFHSQRBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-1H-pyrazole-3,5-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2585248.png)

![5-[(3R)-3-Pyridin-4-yloxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2585253.png)

![Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B2585254.png)

![N-[(1-Aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide;dihydrochloride](/img/structure/B2585257.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2585258.png)

![2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B2585259.png)